Cas no 74563-01-2 (Benzhydrol-d10)

Benzhydrol-d10 structure
Benzhydrol-d10 structure
Product Name:Benzhydrol-d10
CAS No:74563-01-2
MF:C13H12O
MW:194.295400619507
CID:1073071
PubChem ID:71313680
Update Time:2025-07-22

Benzhydrol-d10 Chemical and Physical Properties

Names and Identifiers

    • [2H10]-Diphenylmethanol
    • Benzhydrol-d10
    • (2-Chlorophenyl)diphenyl-d5-methanol
    • 74563-01-2
    • Bis(2,3,4,5,6-pentadeuteriophenyl)methanol
    • diphenyl-d5-Methanol
    • 1219802-30-8
    • Inchi: 1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
    • InChI Key: QILSFLSDHQAZET-LHNTUAQVSA-N
    • SMILES: OC(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]

Computed Properties

  • Exact Mass: 194.151582461g/mol
  • Monoisotopic Mass: 194.151582461g/mol
  • Isotope Atom Count: 10
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2

Benzhydrol-d10 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B193802-10mg
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$ 178.00 2023-04-19
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$ 1413.00 2023-04-19
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B193802-250mg
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$ 672.00 2023-04-19
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B193802-500mg
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$ 1189.00 2023-04-19

Benzhydrol-d10 Related Literature

Additional information on Benzhydrol-d10

Professional Introduction to Benzhydrol-d10 (CAS No. 74563-01-2)

Benzhydrol-d10, chemically known by its CAS number 74563-01-2, is a deuterated derivative of benzhydrol, a compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. The introduction of deuterium atoms into the molecular structure of benzhydrol enhances its stability and metabolic profile, making it a valuable tool in the study of drug metabolism and pharmacokinetics. This introduction aims to provide a comprehensive overview of Benzhydrol-d10, its applications, and its relevance in contemporary research.

The molecular structure of Benzhydrol-d10 consists of a benzene ring substituted with two deuterated hydroxyl groups and a phenyl group. This modification not only improves the compound's resistance to metabolic degradation but also allows for more precise tracking in biological systems. The use of deuterated compounds is increasingly prevalent in drug discovery and development due to their ability to mimic the behavior of their non-deuterated counterparts while providing additional insights into metabolic pathways.

In recent years, Benzhydrol-d10 has been utilized in various research studies aimed at understanding the pharmacokinetic behavior of benzhydrol analogs. One notable application is in the study of central nervous system (CNS) drugs, where the deuterated version helps in elucidating the blood-brain barrier penetration and metabolic clearance. The enhanced stability provided by the deuterium atoms allows researchers to better predict how these compounds will behave in vivo, thereby accelerating the drug development process.

Furthermore, Benzhydrol-d10 has found utility in metabolomics studies, where it serves as an internal standard for quantifying benzhydrol-related metabolites in biological samples. The high specificity of deuterated compounds makes them ideal for mass spectrometry-based analyses, enabling researchers to detect and quantify trace amounts of metabolites with high accuracy. This has been particularly useful in studying the effects of benzhydrol on various metabolic pathways, including those involved in drug metabolism and detoxification.

The pharmaceutical industry has also explored the use of Benzhydrol-d10 as a building block for synthesizing novel therapeutic agents. Its stable structure and predictable metabolic behavior make it a valuable intermediate in the synthesis of more complex molecules. By incorporating deuterium atoms into potential drug candidates, researchers can improve their pharmacological properties, such as bioavailability and duration of action. This approach has led to several promising candidates entering clinical trials for various therapeutic indications.

Recent advancements in analytical techniques have further enhanced the utility of Benzhydrol-d10 in research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET) imaging have been employed to study the distribution and metabolism of deuterated benzhydrol derivatives in vivo. These methods provide detailed insights into how these compounds interact with biological systems, offering valuable data for optimizing drug design.

The environmental impact of using deuterated compounds like Benzhydrol-d10 is also a topic of interest. While these compounds are generally more stable and less prone to degradation, their long-term effects on ecosystems are still being studied. Researchers are working to ensure that the use of deuterated compounds does not lead to unintended environmental consequences, such as accumulation or bioaccumulation in aquatic systems.

In conclusion, Benzhydrol-d10 (CAS No. 74563-01-2) is a versatile compound with significant applications in pharmaceutical research and drug development. Its stability, improved metabolic profile, and utility as an internal standard make it an invaluable tool for studying drug metabolism and pharmacokinetics. As research continues to evolve, the role of deuterated compounds like Benzhydrol-d10 is expected to grow, further enhancing our understanding of biological systems and accelerating the discovery of new therapeutic agents.

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